molecular formula C22H18N4O B2400627 (Z)-N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamid CAS No. 1322268-21-2

(Z)-N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamid

Katalognummer: B2400627
CAS-Nummer: 1322268-21-2
Molekulargewicht: 354.413
InChI-Schlüssel: YJENOHSISKVPRH-QXMHVHEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic system, and is substituted with phenyl and acrylamide groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or other targets that are crucial for cancer cell proliferation.

Case Study:
A study explored the synthesis of various imidazo[1,2-a]pyrimidine derivatives and their biological evaluation against cancer cell lines. The results demonstrated that certain derivatives showed IC50_{50} values in the low micromolar range, indicating potent anticancer activity .

Targeting Kinase Inhibition

Kinases play a pivotal role in cellular signaling pathways. The design of (Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide as a kinase inhibitor has been investigated due to its structural similarity to known kinase inhibitors.

Data Table: Kinase Inhibition Studies

CompoundKinase TargetIC50_{50} (µM)
(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamideEGFR0.25
Other AnaloguesVEGFR0.30

These findings suggest that this compound could be further developed as a therapeutic agent targeting specific kinases involved in cancer progression.

Neuropharmacological Applications

The imidazo[1,2-a]pyrimidine scaffold is also associated with neuropharmacological activities. Research has shown that derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Case Study:
A recent investigation into the neuroprotective effects of imidazo[1,2-a]pyrimidine derivatives revealed promising results in models of neurodegeneration. The study highlighted the ability of these compounds to inhibit oxidative stress and apoptosis in neuronal cells .

Synthesis and Optimization

The synthesis of (Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide has been optimized through various methods such as:

  • Catalyst-free reactions : These methods have been shown to enhance yield and reduce reaction time significantly.

Data Table: Synthesis Conditions

MethodologyYield (%)Reaction Time
Catalyst-free method85%4 hours
Microwave-assisted synthesis90%30 minutes

These advancements in synthetic methodologies not only improve efficiency but also allow for the exploration of structural modifications that could enhance biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methyl group: Methylation of the imidazo[1,2-a]pyrimidine core can be performed using methyl iodide in the presence of a base like potassium carbonate.

    Coupling with phenylacrylamide: The final step involves coupling the methylimidazo[1,2-a]pyrimidine derivative with phenylacrylamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wirkmechanismus

The mechanism of action of (Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Z)-N-(3-(2-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide
  • (Z)-N-(3-(3-ethylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide
  • (Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(4-methylphenyl)acrylamide

Uniqueness

The uniqueness of (Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide lies in its specific substitution pattern and the presence of both imidazo[1,2-a]pyrimidine and phenylacrylamide moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[1,2-a]pyrimidine moiety, which is known for its diverse biological activities. The presence of the phenylacrylamide group enhances its interaction with biological targets.

Structural Formula

 Z N 3 3 methylimidazo 1 2 a pyrimidin 2 yl phenyl 3 phenylacrylamide\text{ Z N 3 3 methylimidazo 1 2 a pyrimidin 2 yl phenyl 3 phenylacrylamide}

Anticancer Activity

Recent studies have indicated that compounds containing imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.

  • Case Study 1 : A study demonstrated that related compounds showed IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Activity

Compounds similar to (Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide have been evaluated for their antimicrobial properties.

  • Case Study 2 : A derivative demonstrated notable activity against Candida albicans, with a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines.

  • Case Study 3 : In a peritonitis model, related compounds significantly reduced leukocyte migration and cytokine levels (IL-1β and TNF-α), suggesting a promising anti-inflammatory profile .

The biological activity of (Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide can be attributed to several mechanisms:

  • Kinase Inhibition : The imidazo[1,2-a]pyrimidine moiety often interacts with ATP-binding sites on kinases.
  • Cytokine Modulation : It may downregulate the synthesis of inflammatory mediators through transcriptional regulation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of (Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide.

ADME Profile

ParameterValue
AbsorptionHigh bioavailability
DistributionExtensive tissue distribution
MetabolismHepatic metabolism
ExcretionRenal excretion

Toxicological Studies

Toxicological assessments indicate that while some derivatives show promising therapeutic effects, they also exhibit dose-dependent toxicity in certain models .

Eigenschaften

IUPAC Name

(Z)-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-16-21(25-22-23-13-6-14-26(16)22)18-9-5-10-19(15-18)24-20(27)12-11-17-7-3-2-4-8-17/h2-15H,1H3,(H,24,27)/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJENOHSISKVPRH-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)/C=C\C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.